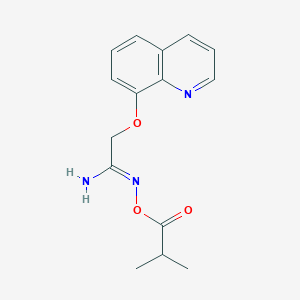
Isoxazol-3-yl(isoxazol-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazol-3-yl(isoxazol-4-yl)methanone is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential, making them significant in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isoxazol-3-yl(isoxazol-4-yl)methanone can be synthesized through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with enamines, leading to the formation of the isoxazole ring . Another method includes the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods: Industrial production of isoxazole derivatives often employs catalysts such as copper (I) or ruthenium (II) for the (3 + 2) cycloaddition reaction. due to the high costs and toxicity of these metals, alternative metal-free synthetic routes are being developed .
Análisis De Reacciones Químicas
Types of Reactions: Isoxazol-3-yl(isoxazol-4-yl)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to create new derivatives .
Common Reagents and Conditions: Common reagents used in these reactions include hydroximinoyl chlorides, iodinated terminal alkynes, and various catalysts such as gold (III) chloride. Reaction conditions often involve mild temperatures and specific solvents to achieve high yields .
Major Products Formed: The major products formed from these reactions are often substituted isoxazoles, which can exhibit different biological activities depending on the substituents introduced .
Aplicaciones Científicas De Investigación
Isoxazol-3-yl(isoxazol-4-yl)methanone has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential as an analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . Its versatility makes it a valuable compound for developing new drugs and therapeutic agents .
Mecanismo De Acción
The mechanism of action of isoxazol-3-yl(isoxazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparación Con Compuestos Similares
Isoxazol-3-yl(isoxazol-4-yl)methanone can be compared with other isoxazole derivatives such as 3-aryl-4-(1,2,3-thiadiazol-5-yl)isoxazoles and 4-(1,2,3-triazol-4-yl)carbonyl isoxazoles . These compounds share similar structural features but may differ in their biological activities and therapeutic potential. The unique combination of isoxazole rings in this compound contributes to its distinct properties and applications .
Conclusion
This compound is a compound with significant potential in various fields of scientific research. Its diverse synthetic routes, chemical reactivity, and wide range of applications make it a valuable compound for further study and development.
Propiedades
Fórmula molecular |
C7H4N2O3 |
|---|---|
Peso molecular |
164.12 g/mol |
Nombre IUPAC |
1,2-oxazol-3-yl(1,2-oxazol-4-yl)methanone |
InChI |
InChI=1S/C7H4N2O3/c10-7(5-3-8-12-4-5)6-1-2-11-9-6/h1-4H |
Clave InChI |
WJMDMUJTHGLTNB-UHFFFAOYSA-N |
SMILES canónico |
C1=CON=C1C(=O)C2=CON=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Hydroxymethyl)benzo[d]oxazole-7-acetonitrile](/img/structure/B12887633.png)
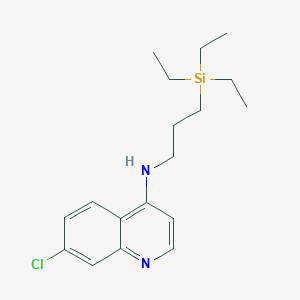
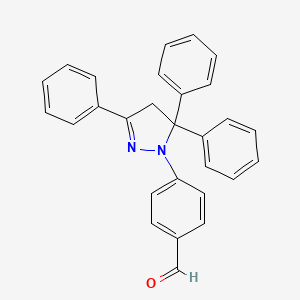
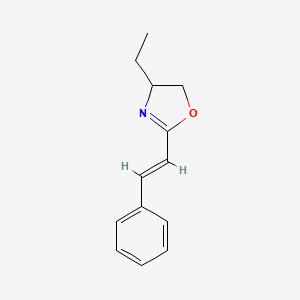
![Benzoic acid, 3-(1-propynyl)-, 2-[2-(2-methoxyethoxy)ethoxy]ethyl ester](/img/structure/B12887649.png)

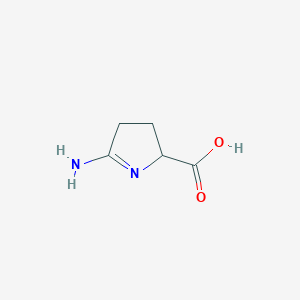


![2,8-Bis(methylthio)dibenzo[b,d]furan](/img/structure/B12887676.png)
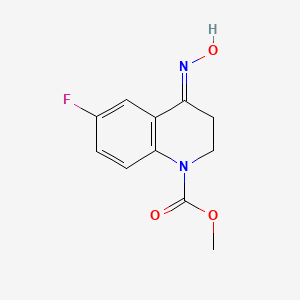
![4,9-Epoxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B12887686.png)

